![molecular formula C10H12ClNO2 B2542041 (R)-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride CAS No. 1397526-22-5](/img/structure/B2542041.png)
(R)-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride” is a chemical compound with the formula C10H12ClNO2 and a molecular weight of 213.66 . It is used as an intermediate in the synthesis of various pharmaceutical compounds .
Synthesis Analysis
The synthesis of chiral piperidines, which include compounds like “®-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride”, has been achieved from simple pyridinium salts via a rhodium-catalysed reductive transamination reaction . This method allows for the rapid preparation of a variety of chiral piperidines and fluoropiperidines with excellent diastereo- and enantio-selectivities and functional group tolerance .
Molecular Structure Analysis
The molecular structure of “®-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride” can be represented by the InChI string: InChI=1S/C10H11NO2/c12-8-4-1-5-9(13)10-7(8)3-2-6-11-10/h2-3,6,9,13H,1,4-5H2/t9-/m1/s1 . The compound has a molecular weight of 177.20 g/mol, a Hydrogen Bond Donor Count of 1, and a Hydrogen Bond Acceptor Count of 3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “®-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride” include a molecular weight of 177.20 g/mol, a Hydrogen Bond Donor Count of 1, and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 0 and a Topological Polar Surface Area of 50.2 Ų .
Applications De Recherche Scientifique
Tautomerism and Molecular Interactions
The study by Person et al. (1989) explored the tautomerism of nucleic acid bases and the effect of molecular interactions on tautomeric equilibria, which is relevant for understanding the structural and functional versatility of pyridine derivatives in biological systems Person et al., 1989.
Synthetic Pathways for Pyranopyrimidine Scaffolds
Parmar et al. (2023) reviewed the synthetic pathways and applications of pyranopyrimidine scaffolds, highlighting the importance of these structures in medicinal and pharmaceutical industries. The review emphasizes the role of hybrid catalysts in synthesizing these scaffolds, which could be related to the synthesis and application of the compound of interest Parmar et al., 2023.
Antiviral Activities of Pyridine Derivatives
Alizadeh and Ebrahimzadeh (2021) provided a comprehensive review of the antiviral activities of pyridine fused and containing heterocycles, demonstrating the broad biological activities of pyridine derivatives, including potential antiviral applications Alizadeh & Ebrahimzadeh, 2021.
Medicinal Importance and Chemosensing Applications
Abu-Taweel et al. (2022) discussed the medicinal applications and potential as chemosensors of pyridine derivatives. This review underlines the diverse biological activities of these compounds and their importance in detecting various species in environmental and biological samples Abu-Taweel et al., 2022.
Orientations Futures
The future directions for the research and development of “®-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride” could involve the exploration of its potential applications in medicinal chemistry. For instance, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
Propriétés
IUPAC Name |
(9R)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-8-4-1-5-9(13)10-7(8)3-2-6-11-10;/h2-3,6,9,13H,1,4-5H2;1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCONYRUZQOOET-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C=CC=N2)C(=O)C1)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C=CC=N2)C(=O)C1)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-7-(2-methylpropyl)-2-(naphthalen-1-ylmethyl)-3-pyridin-4-yl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B2541958.png)
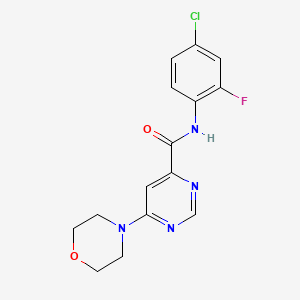
![2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2541961.png)
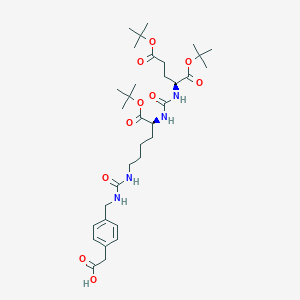
![N-(3,4-dimethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2541964.png)
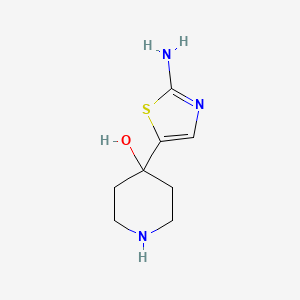

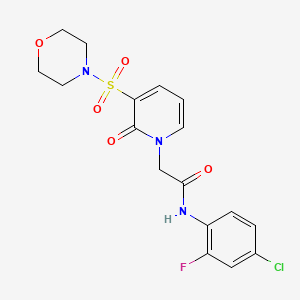

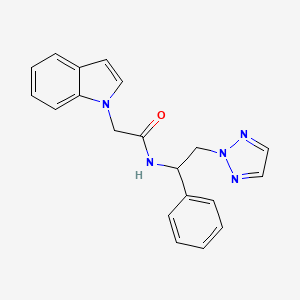
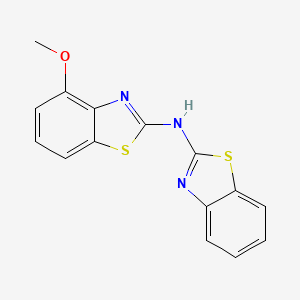

![2-[8-(3,5-Diethylpyrazolyl)-3-methyl-2,6-dioxo-7-prop-2-enyl-1,3,7-trihydropur inyl]acetamide](/img/structure/B2541980.png)
![Methyl 1-[(dimethylamino)sulfonyl]piperidine-4-carboxylate](/img/structure/B2541981.png)